7-(2-chlorophenyl)-4-(3-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Overview
Description
The study of quinoline derivatives has been of significant interest due to their diverse biological activities and applications in medicinal chemistry. Compounds similar to 7-(2-chlorophenyl)-4-(3-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione are synthesized for their potential roles in pharmacology and materials science.
Synthesis Analysis
The synthesis of similar quinoline derivatives involves multi-step processes that may include nitration, condensation, and cyclization reactions. For instance, the synthesis of pyrrolo[4,3,2-de]quinolines from dimethoxyquinolines showcases the complexity and the strategic approach required in constructing quinoline frameworks (Roberts, Álvarez, & Joule, 1997).
Molecular Structure Analysis
Structural analysis through techniques such as X-ray crystallography and spectroscopy (FT-IR, NMR, UV-Vis) provides insights into the molecular conformation, bonding, and electron distribution in quinoline derivatives. Studies on similar compounds reveal the significance of hydrogen bonding and electronic interactions in stabilizing the molecular structure (Gotoh & Ishida, 2009).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including nucleophilic substitution and ring transformation, which are pivotal in modifying their chemical properties for specific applications. For example, chloro-6-ethyl-3-nitropyranoquinoline-2,5(6H)-dione undergoes substitution reactions with nucleophiles leading to novel quinolinones (Hassnin, 2012).
Scientific Research Applications
Ruthenium-Catalyzed Reduction of Nitroarenes
Various nitroarenes, including those with chloro and nitro substituents, have been reduced to corresponding aminoarenes using formic acid in the presence of a ruthenium catalyst. This method is applicable to heterocyclic compounds such as quinoline, showcasing a potential route for modifying compounds similar to "7-(2-chlorophenyl)-4-(3-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione" for different applications (Watanabe et al., 1984).
Excited-State Intramolecular Proton Transfer (ESIPT)
The study on azole-quinoline based fluorophores, including the synthesis of derivatives with nitrophenyl groups, highlights the photophysical properties of these compounds. They demonstrate dual emissions and a large Stokes shift, indicating their potential in fluorescence applications and as sensors (Padalkar & Sekar, 2014).
Antimalarial Activity
Chloro and nitro substituted quinoline derivatives have been synthesized and tested for their antimalarial activity, with some showing significant efficacy. This indicates potential research applications in developing antimalarial agents (Görlitzer et al., 2006).
Azoic Dyes Synthesis
The compound "7-Hydroxy-3-(4-nitrophenyl)quinoline" has been evaluated as an azoic coupler for dye synthesis, suggesting that derivatives of "this compound" could be explored for their dyeing properties and applications in material science (Krishnan & Seshadri, 1986).
properties
IUPAC Name |
7-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4/c22-17-7-2-1-6-15(17)13-9-18-21(19(25)10-13)16(11-20(26)23-18)12-4-3-5-14(8-12)24(27)28/h1-8,13,16H,9-11H2,(H,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHUOSGSCCMGJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC(=O)CC2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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